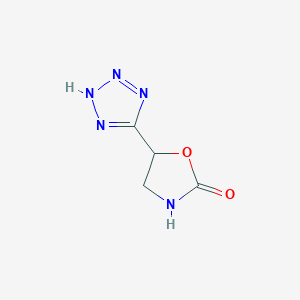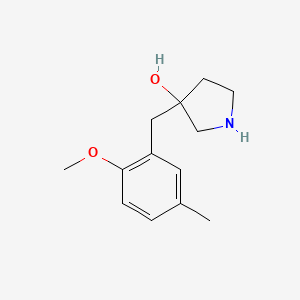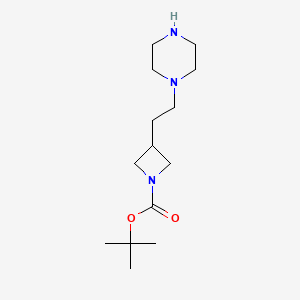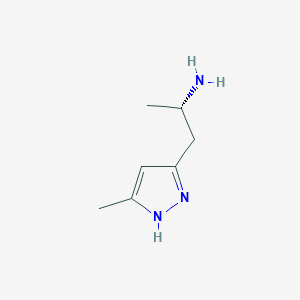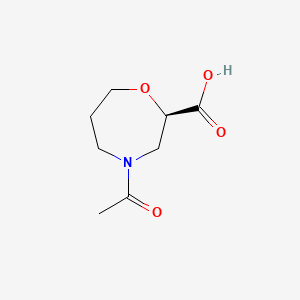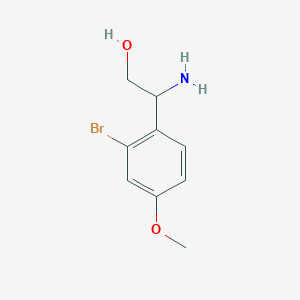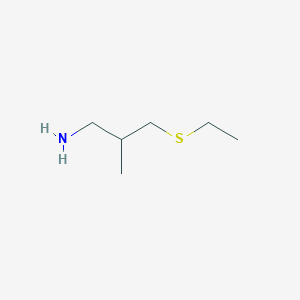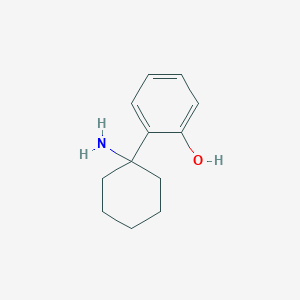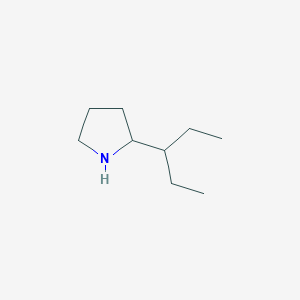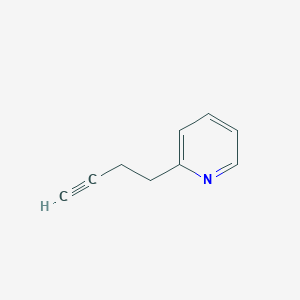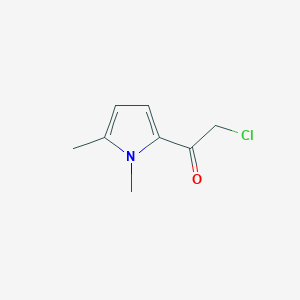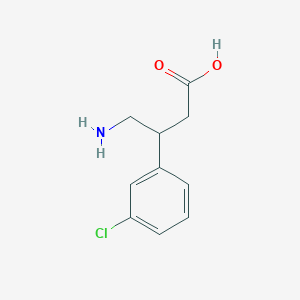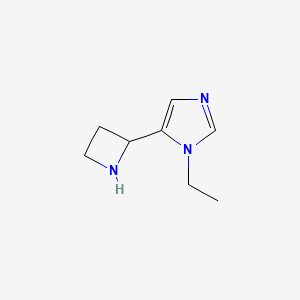
5-(Azetidin-2-yl)-1-ethyl-1h-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Azetidin-2-yl)-1-ethyl-1H-imidazole is a heterocyclic compound that features both an azetidine and an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azetidin-2-yl)-1-ethyl-1H-imidazole typically involves the formation of the azetidine ring followed by the introduction of the imidazole moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the azetidine ring can be synthesized via the reaction of a suitable amine with a halogenated compound, followed by cyclization using a base .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Azetidin-2-yl)-1-ethyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound .
Applications De Recherche Scientifique
5-(Azetidin-2-yl)-1-ethyl-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of novel materials and chemical processes .
Mécanisme D'action
The mechanism of action of 5-(Azetidin-2-yl)-1-ethyl-1H-imidazole involves its interaction with specific molecular targets. For instance, it may act on nicotinic acetylcholine receptors, modulating their activity and influencing neurotransmission. This interaction can lead to various pharmacological effects, including potential antidepressant and neuroprotective activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azetidinone derivatives: These compounds share the azetidine ring and exhibit similar biological activities.
Imidazole derivatives: Compounds with an imidazole ring that have diverse pharmacological properties .
Uniqueness
5-(Azetidin-2-yl)-1-ethyl-1H-imidazole is unique due to its combined azetidine and imidazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C8H13N3 |
|---|---|
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
5-(azetidin-2-yl)-1-ethylimidazole |
InChI |
InChI=1S/C8H13N3/c1-2-11-6-9-5-8(11)7-3-4-10-7/h5-7,10H,2-4H2,1H3 |
Clé InChI |
UEDMUOFMPNXGGK-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=NC=C1C2CCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


